molecular formula C20H17NO3 B2486439 4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide CAS No. 478067-13-9

4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide

Cat. No.: B2486439
CAS No.: 478067-13-9
M. Wt: 319.36
InChI Key: TWUDZLOPXCZNCA-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenecarboxylic acid and 4-methyl-2-oxo-6-phenyl-2H-pyran-3-amine.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyran ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or pyran derivatives.

Scientific Research Applications

4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methyl-2-oxo-2H-pyran-3-yl)benzenecarboxamide
  • 4-methyl-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide
  • 4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzamide

Uniqueness

4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyran ring with a benzene ring and the presence of both methyl and phenyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-N-(4-methyl-2-oxo-6-phenylpyran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13-8-10-16(11-9-13)19(22)21-18-14(2)12-17(24-20(18)23)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUDZLOPXCZNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(OC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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